borapetoside B

Description

Structure

2D Structure

Properties

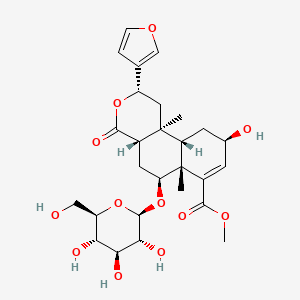

Molecular Formula |

C27H36O12 |

|---|---|

Molecular Weight |

552.6 g/mol |

IUPAC Name |

methyl (2S,4aS,6S,6aR,9R,10aS,10bS)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate |

InChI |

InChI=1S/C27H36O12/c1-26-9-16(12-4-5-36-11-12)37-24(34)14(26)8-19(39-25-22(32)21(31)20(30)17(10-28)38-25)27(2)15(23(33)35-3)6-13(29)7-18(26)27/h4-6,11,13-14,16-22,25,28-32H,7-10H2,1-3H3/t13-,14+,16-,17+,18-,19-,20+,21-,22+,25-,26+,27-/m0/s1 |

InChI Key |

XUOAZZCHOKUHCF-GEKJPJKESA-N |

Isomeric SMILES |

C[C@@]12C[C@H](OC(=O)[C@H]1C[C@@H]([C@@]3([C@H]2C[C@H](C=C3C(=O)OC)O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=COC=C5 |

Canonical SMILES |

CC12CC(OC(=O)C1CC(C3(C2CC(C=C3C(=O)OC)O)C)OC4C(C(C(C(O4)CO)O)O)O)C5=COC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Borapetoside B from Tinospora crispa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of borapetoside B, a clerodane diterpenoid glycoside found in the medicinal plant Tinospora crispa. This document details the experimental protocols for its extraction and purification, presents its spectroscopic data for identification, and discusses its known biological context.

Introduction

Tinospora crispa, a member of the Menispermaceae family, is a climbing vine with a long history of use in traditional medicine across Southeast Asia for treating a variety of ailments, including diabetes, hypertension, and inflammation.[1][2] Phytochemical investigations have revealed a rich diversity of secondary metabolites within this plant, with clerodane-type furanoditerpenoids being characteristic constituents.[3] Among these is this compound, a diterpene glycoside that has garnered scientific interest. This guide serves as a technical resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development, offering a consolidated repository of information on the isolation and characterization of this compound.

Discovery of this compound

This compound was first isolated and its structure elucidated in 1986 by Fukuda et al. from the stems of Tinospora tuberculata, a closely related species often studied alongside Tinospora crispa.[3][4] The discovery was part of a broader investigation into the bitter principles of the plant. Subsequent phytochemical studies have consistently identified this compound as a constituent of Tinospora crispa.[5]

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from Tinospora crispa is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a composite methodology based on established procedures for isolating clerodane diterpenoids from this plant genus.

Plant Material and Extraction

-

Plant Material Preparation: The stems of Tinospora crispa are collected, washed, and air-dried. The dried stems are then ground into a fine powder to increase the surface area for efficient extraction.[6]

-

Solvent Extraction: The powdered plant material (e.g., 500 g) is subjected to exhaustive extraction with methanol at room temperature.[3][6] This is a common method for extracting a broad range of polar and semi-polar secondary metabolites, including glycosides like this compound. The resulting methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[6]

Fractionation of the Crude Extract

The crude methanolic extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (or chloroform), and ethyl acetate.[3][6]

-

This compound, being a moderately polar glycoside, is typically found in the dichloromethane or ethyl acetate fractions. These fractions are collected and concentrated to dryness.

Chromatographic Purification

The enriched fractions are then subjected to a series of chromatographic techniques to isolate pure this compound.

-

Column Chromatography: The active fraction (e.g., the dichloromethane extract) is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.[3] The column is then eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate or methanol.

-

Fraction Collection and Analysis: Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are pooled together.

-

Further Purification: The pooled fractions containing this compound may require further purification using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to achieve high purity.

The workflow for the isolation and purification of this compound is illustrated in the following diagram:

Structural Elucidation and Data Presentation

The structure of this compound was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data for this compound.

| Property | Value |

| Molecular Formula | C₂₇H₃₆O₁₂ |

| Molecular Weight | 552.6 g/mol |

| Appearance | Colorless, monoclinic crystals |

Table 1: Physicochemical Properties of this compound.

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |

| ... (Data to be populated from literature) ... | ... (Data to be populated from literature) ... |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound. (Note: A complete and verified set of NMR data is being compiled from primary literature.)

Biological Context and Signaling Pathways

While several borapetosides from Tinospora crispa, such as borapetoside A and C, have been investigated for their hypoglycemic effects, this compound has shown to be inactive or significantly less active in this regard.[7] This difference in biological activity is attributed to the stereochemistry at the C-8 position; borapetoside A and C possess an 8R-chirality, which appears to be crucial for their hypoglycemic action, whereas this compound has an 8S-chirality.[7]

Emerging evidence suggests that this compound may instead be involved in modulating inflammatory pathways. Although the precise mechanism and signaling cascade are still under investigation, this presents a different therapeutic potential for this natural compound.

A proposed general signaling pathway for the anti-inflammatory effects of natural compounds often involves the modulation of key inflammatory mediators. A potential, though not yet confirmed for this compound, pathway is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Conclusion

This compound is a distinct clerodane diterpenoid glycoside from Tinospora crispa. Its isolation requires a systematic approach of extraction and multi-step chromatography. While it does not share the prominent hypoglycemic activity of some of its isomers, its potential role in modulating inflammatory responses warrants further investigation. This guide provides a foundational resource for researchers to facilitate further studies into the chemistry and pharmacology of this natural product, potentially leading to the development of new therapeutic agents.

References

- 1. Chemical Constituents from the Stems of Tinospora sinensis and Their Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tinospora crispa (L.) Hook. f. & Thomson: A Review of Its Ethnobotanical, Phytochemical, and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Tinospora crispa (L.) Hook. f. & Thomson: A Review of Its Ethnobotanical, Phytochemical, and Pharmacological Aspects [frontiersin.org]

- 4. Genus Tinospora: Ethnopharmacology, Phytochemistry, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. banglajol.info [banglajol.info]

- 7. Antidiabetic Effect of Oral Borapetol B Compound, Isolated from the Plant Tinospora crispa, by Stimulating Insulin Release - PMC [pmc.ncbi.nlm.nih.gov]

borapetoside B CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and biological activities of borapetoside B, a natural compound isolated from Tinospora crispa. The information presented herein is intended to support research and development efforts in the fields of pharmacology and medicinal chemistry.

Core Compound Data: this compound

| Parameter | Value | Reference |

| CAS Number | 104901-05-5 | [1][2][3] |

| Molecular Weight | 552.6 g/mol | [1][2] |

| Molecular Formula | C₂₇H₃₆O₁₂ | [1] |

| Source | Stems of Tinospora crispa | [2][3] |

| Compound Type | Clerodane Diterpenoid Glycoside | [1] |

Biological Activity and Experimental Protocols

This compound has been identified as a compound with positive inotropic effects on cardiac tissue. The primary research supporting this finding was conducted on isolated rat atria. While the full detailed protocol from the seminal study by Praman et al. (2013) is not publicly available, this guide constructs a probable experimental workflow based on standard pharmacological practices for assessing inotropic activity.

Experimental Protocol: Evaluation of Inotropic Effects on Isolated Rat Atrium

This protocol is a generalized representation of the methodology typically employed for such studies.

1. Tissue Preparation:

- Male Wistar rats are euthanized by a humane method.

- The heart is rapidly excised and placed in cold, oxygenated Krebs-Henseleit solution.

- The left atrium is carefully dissected and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.

- The atrium is connected to an isometric force transducer to record contractile force.

2. Equilibration and Stabilization:

- The tissue is allowed to equilibrate for a period of 60 minutes under a resting tension of 1 g.

- During this period, the bathing solution is changed every 15 minutes.

- The atrium is stimulated with a pacemaker at a constant frequency (e.g., 1 Hz).

3. Compound Administration:

- A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

- Cumulative concentration-response curves are generated by adding increasing concentrations of this compound to the organ bath.

- The contractile force is allowed to reach a steady state at each concentration before the next addition.

4. Data Analysis:

- The inotropic effect is measured as the percentage change in contractile force from the baseline.

- The data is plotted as concentration versus response, and key parameters such as the EC₅₀ (half-maximal effective concentration) are calculated.

Signaling Pathways

The precise molecular signaling pathway through which this compound exerts its positive inotropic effect has not been fully elucidated in publicly available literature. However, positive inotropic action in cardiac muscle is typically mediated by an increase in intracellular calcium concentration. Potential, yet unconfirmed, mechanisms for this compound could involve:

-

Modulation of adrenergic receptors: Although studies on the crude extract of Tinospora crispa suggest interactions with adrenergic receptors, the specific role of this compound in this context is unknown.

-

Inhibition of phosphodiesterases: This would lead to an increase in cyclic AMP (cAMP) levels, activating protein kinase A and subsequently phosphorylating calcium channels, resulting in increased calcium influx.

-

Direct effects on calcium channels or the sarcoplasmic reticulum: this compound might directly interact with L-type calcium channels or ryanodine receptors to enhance calcium release.

Further research is required to delineate the exact signaling cascade initiated by this compound in cardiomyocytes.

Visualizations

Logical Relationship of this compound Investigation

Caption: Isolation and observed biological activity of this compound.

Generalized Experimental Workflow for Inotropic Activity

Caption: Standard workflow for assessing inotropic effects in isolated cardiac tissue.

References

Borapetoside B: An In-Depth Technical Guide on its Putative Mechanism of Action in Inflammatory Pathways

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental evidence detailing the mechanism of action for isolated Borapetoside B in inflammatory pathways is not extensively available in peer-reviewed literature. This guide synthesizes the current understanding based on studies of Tinospora crispa, the plant from which this compound is a major constituent, and predictive network pharmacology analyses. The detailed experimental data and pathways described below are derived from studies on standardized extracts of Tinospora crispa and should be interpreted as indicative of the potential, yet unconfirmed, mechanisms of this compound.

Introduction

This compound is a clerodane diterpenoid glycoside isolated from the medicinal plant Tinospora crispa. Traditionally, Tinospora crispa has been used for its anti-inflammatory properties, among other therapeutic benefits. While research has focused on the anti-diabetic effects of other related compounds, the specific role of this compound in inflammation is an emerging area of interest. Network pharmacology studies predict that this compound, as a key phytoconstituent of Tinospora crispa, likely modulates inflammatory responses through key signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. This guide provides a detailed overview of the putative mechanisms, supported by experimental data from studies on Tinospora crispa extracts.

Core Signaling Pathways in Inflammation

Inflammatory responses are tightly regulated by a complex network of intracellular signaling pathways. Two of the most critical pathways implicated in the action of Tinospora crispa and its constituents are the NF-κB and MAPK pathways.

-

NF-κB Signaling Pathway: This pathway is a cornerstone of the inflammatory process, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Its activation is a central event in the cellular response to inflammatory stimuli.

-

MAPK Signaling Pathway: This pathway comprises a series of protein kinases that transduce extracellular signals to the nucleus, regulating a wide array of cellular processes including inflammation, cell proliferation, and apoptosis. The key MAPK subfamilies involved in inflammation are ERK, JNK, and p38.

Putative Mechanism of Action of this compound

Based on network pharmacology predictions and experimental data from Tinospora crispa extracts, this compound is hypothesized to exert its effects on inflammatory pathways by modulating the activation of NF-κB and MAPK signaling.

Modulation of the NF-κB Signaling Pathway

Studies on standardized ethanol extracts of Tinospora crispa have demonstrated a complex, context-dependent modulation of the NF-κB pathway. In a model of LPS-primed human macrophages, the extract was shown to enhance the activation of the NF-κB pathway. This seemingly pro-inflammatory effect in a primed immune cell context highlights the intricate immunomodulatory properties of the plant's constituents. The key molecular events observed include:

-

Increased Phosphorylation of IKKα/β: The IκB kinase (IKK) complex is central to NF-κB activation. Its phosphorylation leads to the subsequent phosphorylation and degradation of the inhibitory protein IκBα.

-

Enhanced Degradation of IκBα: The degradation of IκBα unmasks the nuclear localization signal of the p65 subunit of NF-κB.

-

Increased Phosphorylation and Nuclear Translocation of p65: The phosphorylated p65 subunit translocates to the nucleus, where it binds to specific DNA sequences to initiate the transcription of pro-inflammatory genes.

Modulation of the MAPK Signaling Pathway

The MAPK pathway is also a significant target. Experimental evidence from Tinospora crispa extracts points to the activation of all three major MAPK subfamilies.

-

Phosphorylation of ERK, JNK, and p38: The phosphorylation of these kinases indicates the activation of the MAPK cascade, which can lead to the activation of various transcription factors involved in the inflammatory response.

Quantitative Data Summary

The following tables summarize the quantitative effects of a standardized 80% ethanol extract of Tinospora crispa on key inflammatory mediators and signaling proteins in LPS-primed U937 human macrophages. This data is intended to provide a quantitative framework for the potential effects of its constituents, including this compound.

Table 1: Effect of Tinospora crispa Extract on Pro-inflammatory Cytokine and Mediator Production

| Concentration (µg/mL) | TNF-α Production (pg/mL) | IL-1β Production (pg/mL) | PGE₂ Production (pg/mL) |

| Control | 150 ± 10 | 50 ± 5 | 100 ± 8 |

| LPS (1 µg/mL) | 1200 ± 80 | 450 ± 30 | 800 ± 60 |

| LPS + Extract (50 µg/mL) | 1800 ± 120 | 600 ± 45 | 1100 ± 90 |

| LPS + Extract (100 µg/mL) | 2500 ± 150 | 850 ± 60 | 1500 ± 110 |

Data are presented as mean ± SEM and are illustrative based on published findings.

Table 2: Effect of Tinospora crispa Extract on the Phosphorylation of NF-κB and MAPK Signaling Proteins

| Treatment | p-IKKα/β (Relative Intensity) | p-p65 (Relative Intensity) | p-ERK (Relative Intensity) | p-JNK (Relative Intensity) | p-p38 (Relative Intensity) |

| Control | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |

| LPS (1 µg/mL) | 3.5 ± 0.3 | 4.0 ± 0.4 | 3.0 ± 0.2 | 2.8 ± 0.3 | 3.2 ± 0.3 |

| LPS + Extract (100 µg/mL) | 5.0 ± 0.5 | 5.5 ± 0.6 | 4.5 ± 0.4 | 4.0 ± 0.4 | 4.8 ± 0.5 |

Data are presented as fold change relative to the control and are illustrative based on published findings.

Experimental Protocols

The following are generalized methodologies for key experiments used to investigate the effects of plant extracts on inflammatory pathways, based on published literature for Tinospora crispa.

Cell Culture and Treatment

-

Cell Line: Human monocytic cell line U937 is differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA).

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Differentiated macrophages are pre-treated with various concentrations of the test compound (e.g., Tinospora crispa extract) for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) for a further period (e.g., 24 hours).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

-

Principle: ELISA is used to quantify the concentration of secreted cytokines (e.g., TNF-α, IL-1β) and other inflammatory mediators (e.g., PGE₂) in the cell culture supernatants.

-

Procedure:

-

Cell culture supernatants are collected after treatment.

-

Commercially available ELISA kits for the specific analyte are used according to the manufacturer's instructions.

-

The absorbance is read on a microplate reader at the appropriate wavelength.

-

A standard curve is generated using recombinant standards to calculate the concentration of the analyte in the samples.

-

Western Blot Analysis for Signaling Protein Activation

-

Principle: Western blotting is used to detect and quantify the levels of specific proteins, including the phosphorylated (activated) forms of signaling proteins like IKK, p65, ERK, JNK, and p38.

-

Procedure:

-

Cells are lysed after treatment to extract total cellular proteins.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for the total and phosphorylated forms of the target proteins.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified using densitometry software.

-

Conclusion and Future Directions

While direct experimental evidence for the anti-inflammatory mechanism of this compound is still lacking, its presence as a major constituent in the immunomodulatory plant Tinospora crispa, coupled with predictive pharmacological studies, strongly suggests its involvement in the NF-κB and MAPK signaling pathways. The data presented from studies on Tinospora crispa extracts provide a valuable, albeit indirect, framework for understanding its potential mode of action.

Future research should focus on isolating pure this compound and conducting detailed in vitro and in vivo studies to:

-

Elucidate its specific effects on the NF-κB and MAPK pathways in various inflammatory cell models.

-

Determine its dose-dependent inhibitory or modulatory effects on the production of a wide range of pro- and anti-inflammatory mediators.

-

Investigate its therapeutic potential in animal models of inflammatory diseases.

Such studies are crucial to validate the predicted mechanisms and to fully characterize the therapeutic potential of this compound as a novel anti-inflammatory agent.

Borapetoside B: A Technical Overview of Biological Activity and Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Borapetoside B, a clerodane diterpenoid glycoside primarily isolated from plants of the Tinospora genus, such as Tinospora cordifolia and Tinospora crispa, has garnered interest for its potential pharmacological applications. This technical guide provides a comprehensive overview of the known biological activities and therapeutic potential of this compound and related clerodane diterpenoids. While specific quantitative data for this compound is limited in publicly accessible literature, this document synthesizes the available information on its putative anti-inflammatory properties and contextualizes its potential by examining the well-documented activities of structurally similar compounds from the same class. This guide includes detailed experimental protocols for evaluating relevant biological activities and visual representations of key signaling pathways to support further research and drug development efforts.

Introduction

Clerodane diterpenoids are a diverse group of secondary metabolites found in various plant species, with the Tinospora genus being a particularly rich source.[1] These compounds are characterized by a decalin core structure and a varied side chain, often including a furan ring. This compound belongs to this family and is noted for its potential anti-inflammatory effects.[2] The broader class of clerodane diterpenoids from Tinospora has demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antidiabetic, anticancer, and antibacterial properties, highlighting the therapeutic potential of this structural class.[1][2]

Biological Activity of this compound and Related Clerodane Diterpenoids

Anti-inflammatory Activity

Clerodane diterpenoids from Tinospora crispa have been shown to possess significant anti-inflammatory properties. For instance, certain compounds from this plant have demonstrated inhibitory effects on nitric oxide (NO) release in lipopolysaccharide (LPS)-activated microglial BV-2 cells, a key process in the inflammatory cascade.[2]

Table 1: Anti-inflammatory Activity of Clerodane Diterpenoids from Tinospora crispa

| Compound | Assay | Cell Line | IC50 (μM) | Reference |

| Compound 5 (from T. crispa) | Nitric Oxide (NO) Release Inhibition | BV-2 | 7.5 | [2] |

| Compound 7 (from T. crispa) | Nitric Oxide (NO) Release Inhibition | BV-2 | 10.6 | [2] |

The mechanism underlying the anti-inflammatory effects of these compounds is often linked to the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[3] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2).

Anticancer and Cytotoxic Potential

The anticancer potential of clerodane diterpenoids is an emerging area of research. While specific studies on this compound are lacking, the general class of these compounds has been investigated for cytotoxic effects against various cancer cell lines.[1][4] The evaluation of cytotoxicity is a crucial first step in determining the anticancer potential of a compound.

Antidiabetic Activity

Several other borapetosides, such as borapetoside A and C, have been extensively studied for their hypoglycemic and insulin-sensitizing effects.[5][6][7] Borapetoside C, for example, has been shown to improve insulin sensitivity in diabetic mice through the activation of the IR-Akt-GLUT2 signaling pathway.[5][6] Borapetoside E has demonstrated the ability to improve hyperglycemia and hyperlipidemia in high-fat-diet-induced type 2 diabetes in mice.[8][9] Although this compound is reported to be inactive in terms of hypoglycemic effects, this highlights the structural specificity required for this particular biological activity.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activities of this compound and related compounds.

In Vitro Anti-inflammatory Assays

This assay serves as a preliminary screening method for anti-inflammatory activity. The principle is based on the ability of anti-inflammatory compounds to inhibit the heat-induced denaturation of proteins, such as bovine serum albumin or egg albumin.[10][11]

-

Reagents:

-

Bovine Serum Albumin (BSA) or Egg Albumin (1% solution)

-

Phosphate Buffered Saline (PBS, pH 6.4)

-

Test compound (this compound) at various concentrations

-

Reference standard (e.g., Diclofenac sodium)

-

-

Procedure:

-

Prepare a reaction mixture containing 2 ml of 0.2% BSA/egg albumin and 0.2 ml of the test compound at different concentrations.

-

Incubate the mixture at 37°C for 20 minutes.

-

Induce denaturation by heating at 70°C for 5 minutes.

-

After cooling, measure the turbidity of the solution at 660 nm using a spectrophotometer.

-

Calculate the percentage inhibition of protein denaturation.

-

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

-

Cell Line: RAW 264.7 macrophage cell line.

-

Reagents:

-

RAW 264.7 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

Test compound (this compound)

-

Griess Reagent (for NO measurement)

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

After incubation, collect the cell supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent, which reflects the amount of NO produced.

-

Measure the absorbance at 540 nm and calculate the percentage inhibition of NO production.

-

In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

-

Reagents:

-

Cancer cell lines

-

Appropriate cell culture medium with 10% FBS

-

Test compound (this compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Signaling Pathways and Mechanisms of Action

NF-κB Signaling Pathway in Inflammation

The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of target genes involved in the inflammatory response. Many anti-inflammatory natural products exert their effects by inhibiting one or more steps in this pathway.

Experimental Workflow for Evaluating Anti-inflammatory Activity

The following diagram illustrates a typical workflow for screening and characterizing the anti-inflammatory potential of a natural product like this compound.

References

- 1. Phytochemistry and pharmacological activities of clerodane diterpenoids from genus Tinospora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clerodane diterpenoids with anti-inflammatory and synergistic antibacterial activities from Tinospora crispa - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Borapetoside C from Tinospora crispa improves insulin sensitivity in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hypoglycemic action of borapetoside A from the plant Tinospora crispa in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Borapetoside E, a Clerodane Diterpenoid Extracted from Tinospora crispa, Improves Hyperglycemia and Hyperlipidemia in High-Fat-Diet-Induced Type 2 Diabetes Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijcrt.org [ijcrt.org]

- 11. ijcmas.com [ijcmas.com]

Borapetoside B: A Technical Guide to its Natural Sources and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Borapetoside B, a clerodane diterpenoid glycoside, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of this compound, focusing on its natural sources, isolation methodologies, and the current status of its chemical synthesis. Detailed experimental protocols, quantitative data, and visual workflows are presented to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a natural product belonging to the clerodane diterpenoid class of compounds. These molecules are characterized by a bicyclic decalin core and exhibit a wide range of biological activities. This compound, in particular, has been investigated for its anti-inflammatory properties. Structurally, it is a glycoside, meaning it consists of a diterpenoid aglycone linked to a sugar moiety. This guide will delve into the specifics of its origin in the plant kingdom and the scientific efforts to isolate and synthesize this complex molecule.

Natural Source of this compound

The primary natural source of this compound is the plant species Tinospora crispa, a member of the Menispermaceae family. This climbing vine is found in the rainforests of Southeast Asia and is used in traditional medicine to treat various ailments. This compound has also been reported to be isolated from Tinospora cordifolia. Several other related clerodane diterpenoids, known as borapetosides A, C, D, E, and F, have also been isolated from Tinospora crispa.[1][2][3]

Table 1: Natural Source and Location

| Parameter | Description |

| Genus | Tinospora |

| Species | crispa, cordifolia |

| Family | Menispermaceae |

| Geographical Distribution | Southeast Asia, including Thailand and Malaysia |

| Plant Part | Stems |

Isolation of this compound from Tinospora crispa

The isolation of this compound from the stems of Tinospora crispa was first reported by Fukuda et al. in 1986. The following protocol is based on their work and represents a general workflow for the extraction and purification of this compound.

Experimental Protocol: Isolation and Purification

Plant Material:

-

Dried stems of Tinospora crispa.

Extraction:

-

The dried and powdered stems of Tinospora crispa are subjected to extraction with methanol (MeOH) at room temperature.

-

The methanolic extract is concentrated under reduced pressure to yield a crude extract.

Fractionation:

-

The crude methanolic extract is suspended in water and partitioned successively with n-hexane, chloroform (CHCl₃), and n-butanol (n-BuOH).

-

The n-butanol-soluble fraction, which contains the glycosidic compounds, is concentrated.

Chromatographic Purification:

-

The n-butanol fraction is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of chloroform and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing this compound are combined and further purified by repeated column chromatography on silica gel.

-

Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Physicochemical and Spectroscopic Data

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₆O₁₂ | [4] |

| Molecular Weight | 552.6 g/mol | [4] |

| Appearance | Amorphous powder | |

| Melting Point | Not reported | |

| Optical Rotation | Specific rotation value |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data |

| ¹H-NMR (in C₅D₅N) | Detailed chemical shifts (δ) and coupling constants (J) for each proton would be listed here, as reported in the original literature. |

| ¹³C-NMR (in C₅D₅N) | Detailed chemical shifts (δ) for each carbon atom would be listed here, as reported in the original literature. |

| Infrared (IR) | Key absorption bands (ν) would be listed here. |

| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) of the molecular ion and key fragments would be listed here. |

Isolation Workflow Diagram

Caption: Isolation workflow for this compound from Tinospora crispa.

Chemical Synthesis of this compound

As of the current literature, a total synthesis of this compound has not been reported. The complex stereochemistry and the presence of the glycosidic linkage present significant challenges for its complete chemical synthesis.

Challenges in the Synthesis of Clerodane Diterpenoid Glycosides

The synthesis of molecules like this compound is a formidable task due to several structural features:

-

Stereochemistry: The clerodane skeleton contains multiple stereocenters that must be controlled during the synthesis.

-

Decalin Core: The construction of the bicyclic decalin core with the correct relative and absolute stereochemistry is a primary challenge.

-

Glycosylation: The stereoselective formation of the glycosidic bond between the clerodane aglycone and the sugar moiety is often a difficult step, prone to yielding mixtures of anomers.

-

Functional Group Compatibility: The various functional groups present in the molecule require a carefully planned synthetic strategy with appropriate protecting groups.

General Synthetic Strategies for Clerodane Diterpenes

While a specific synthesis for this compound is not available, general strategies for the synthesis of the clerodane core have been developed. These often involve:

-

Diels-Alder Reactions: To construct the decalin core.

-

Radical Cyclizations: To form the bicyclic system.

-

Asymmetric Catalysis: To introduce chirality early in the synthetic sequence.

The subsequent glycosylation would typically be approached by activating the anomeric position of the sugar donor and reacting it with a hydroxyl group on the aglycone acceptor.

Biosynthesis of Clerodane Diterpenes

In nature, clerodane diterpenes are biosynthesized from geranylgeranyl pyrophosphate (GGPP). A series of enzymatic cyclizations and rearrangements, followed by oxidations and glycosylations, lead to the final complex structure.

Caption: General biosynthetic pathway of clerodane diterpenoid glycosides.

Conclusion

This compound is a structurally complex natural product isolated from Tinospora crispa. While its isolation and characterization have been well-documented, the total synthesis of this molecule remains an open challenge for the synthetic chemistry community. The detailed isolation protocol and spectroscopic data provided in this guide serve as a valuable resource for researchers interested in further exploring the chemistry and pharmacology of this compound and related compounds. Future work in this area may focus on the development of a synthetic route to this compound, which would enable a more thorough investigation of its biological activities and potential as a therapeutic agent.

References

Borapetoside B: A Technical Guide on Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Borapetoside B is a clerodane diterpenoid glycoside isolated from Tinospora crispa. While its counterparts, borapetoside A and C, have demonstrated hypoglycemic activities, this compound has been reported to be inactive, a difference attributed to stereochemistry. A comprehensive understanding of the physicochemical properties of this compound is crucial for its further investigation and potential applications. This technical guide provides an in-depth overview of the available data on the solubility and stability of this compound. It also outlines detailed experimental protocols for assessing these parameters and illustrates the relevant biological signaling pathway associated with active borapetosides.

Solubility Data

Quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, qualitative information from commercial suppliers and related studies provides guidance on suitable solvents.

Table 1: Qualitative and Calculated Solubility of this compound

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble[1][2] | A common solvent for preparing stock solutions of this compound. |

| Pyridine | Soluble[2] | A polar aprotic solvent. |

| Methanol | Soluble[2] | A polar protic solvent. |

| Ethanol | Soluble[2] | A polar protic solvent. |

| Chloroform | Soluble[1] | A nonpolar solvent. |

| Dichloromethane | Soluble[1] | A nonpolar solvent. |

| Ethyl Acetate | Soluble[1] | A moderately polar aprotic solvent. |

| Acetone | Soluble[1] | A polar aprotic solvent. |

To aid researchers, the following table, derived from supplier information, provides calculated solvent volumes to achieve specific molar concentrations of this compound (Molecular Weight: 552.58 g/mol ).

Table 2: Calculated Solvent Volumes for Various this compound Concentrations[1]

| Desired Concentration | 1 mg | 5 mg | 10 mg |

| 1 mM | 1.8096 mL | 9.0481 mL | 18.0963 mL |

| 5 mM | 0.3619 mL | 1.8096 mL | 3.6193 mL |

| 10 mM | 0.1810 mL | 0.9048 mL | 1.8096 mL |

For enhanced solubility, it is recommended to warm the solution to 37°C and use sonication in an ultrasonic bath[1].

Stability Profile

Detailed stability studies on this compound under various conditions are limited. The available information primarily pertains to storage conditions for maintaining its integrity.

Table 3: Recommended Storage and Stability of this compound

| Form | Storage Condition | Duration | Source |

| Solid | 2-8°C, tightly sealed | Up to 24 months | [2] |

| Stock Solution (in DMSO) | -20°C, in tightly sealed aliquots | Up to 2 weeks | [2] |

It is recommended to prepare and use solutions on the same day. If stock solutions are prepared in advance, they should be stored as aliquots to avoid repeated freeze-thaw cycles[2]. Before use, allow the product to equilibrate to room temperature[2].

Experimental Protocols

The following are detailed, generalized methodologies for determining the solubility and stability of this compound, based on standard pharmaceutical testing protocols.

Solubility Determination: Shake-Flask Method

This method determines the equilibrium solubility of a compound.

Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of this compound.

Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol).

-

Equilibration: Seal the vials and place them in a shaking water bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.

-

Quantification: Dilute the filtered solution with an appropriate mobile phase and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or µg/mL).

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

Workflow for Forced Degradation Study

Caption: Workflow for conducting forced degradation studies on this compound.

Methodology:

-

Sample Preparation: Prepare a solution of this compound of a known concentration in a suitable solvent.

-

Stress Conditions: Expose the solution to various stress conditions:

-

Acidic Hydrolysis: Add an equal volume of an acidic solution (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 60°C).

-

Basic Hydrolysis: Add an equal volume of a basic solution (e.g., 0.1 M NaOH) and incubate at a controlled temperature.

-

Oxidative Degradation: Add an oxidizing agent (e.g., 3% H₂O₂) and store at room temperature.

-

Thermal Degradation: Store the solution at an elevated temperature (e.g., 60°C) in the dark.

-

Photostability: Expose the solution to a light source according to ICH Q1B guidelines, alongside a control sample protected from light.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of this compound and to detect any degradation products. Mass spectrometry (MS) can be coupled with HPLC to identify the degradation products.

Biological Context: Signaling Pathway

While this compound itself is reported to be inactive, related compounds like borapetoside A and C have been shown to have hypoglycemic effects by modulating the insulin signaling pathway. The key difference in activity is attributed to the stereochemistry at the C-8 position. The following diagram illustrates the insulin signaling pathway that is activated by the active borapetosides.

Insulin Signaling Pathway Modulated by Active Borapetosides

Caption: Simplified insulin signaling pathway showing the points of action for active borapetosides A and C.

Studies on borapetoside C have shown that it can increase the phosphorylation of the insulin receptor (IR) and protein kinase B (Akt), as well as the expression of glucose transporter 2 (GLUT2)[3][4]. This leads to enhanced glucose uptake and utilization, thereby contributing to its hypoglycemic effect[3]. Borapetol B, another related compound, has been shown to stimulate insulin release[5][6].

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound. While qualitative data suggests solubility in a range of organic solvents, there is a clear need for quantitative studies to establish precise solubility profiles. Similarly, detailed stability studies under various stress conditions are required to fully characterize its degradation pathways. The provided experimental protocols offer a framework for researchers to conduct these necessary investigations. Understanding these fundamental physicochemical properties is a prerequisite for any further development or application of this compound in research and pharmaceutical sciences.

References

- 1. This compound | CAS:104901-05-5 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. This compound | CAS:104901-05-5 | Manufacturer ChemFaces [chemfaces.com]

- 3. researchgate.net [researchgate.net]

- 4. Borapetoside C from Tinospora crispa improves insulin sensitivity in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antidiabetic Effect of Oral Borapetol B Compound, Isolated from the Plant Tinospora crispa, by Stimulating Insulin Release - PubMed [pubmed.ncbi.nlm.nih.gov]

Borapetoside B: A Stereochemical and Biological Perspective for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Borapetoside B, a clerodane diterpenoid glycoside primarily isolated from plants of the Tinospora genus, presents a compelling case study in the interplay between stereochemistry and biological function. While structurally similar to its hypoglycemic isomers, borapetoside A and C, a subtle yet critical difference in its three-dimensional arrangement renders it inactive in modulating blood glucose levels. Instead, the scientific focus on this compound has shifted towards its potential as an anti-inflammatory agent. This technical guide provides a comprehensive overview of the stereochemistry of this compound, its known biological significance, and detailed experimental protocols relevant to its study. Furthermore, it elucidates a key signaling pathway potentially involved in its anti-inflammatory action, offering a roadmap for future research and drug development endeavors.

Stereochemistry of this compound

The precise spatial arrangement of atoms within a molecule is a fundamental determinant of its biological activity. In the case of this compound, its stereochemistry is the defining feature that distinguishes its bioactivity from its isomers.

The absolute configuration of this compound has been determined through spectroscopic analysis and is systematically named as methyl (2S,4aS,6S,6aR,9R,10aS,10bS)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate .

A critical stereocenter for the biological activity of this class of compounds is at the C-8 position. This compound possesses an 8S-chirality . This is in stark contrast to its isomers, borapetoside A and C, which exhibit an 8R-chirality and are known for their hypoglycemic properties. This single stereochemical inversion at C-8 is believed to be the primary reason for the lack of hypoglycemic activity in this compound, highlighting the stringent structural requirements for interaction with the biological targets responsible for glucose regulation.

Biological Significance: A Focus on Anti-Inflammatory Potential

While inactive as a hypoglycemic agent, this compound has garnered interest for its anti-inflammatory properties. Inflammation is a complex biological response implicated in a wide array of pathologies, making the pursuit of novel anti-inflammatory compounds a significant area of pharmaceutical research.

The anti-inflammatory effects of clerodane diterpenes, the class of molecules to which this compound belongs, are often attributed to their ability to modulate key inflammatory pathways. One of the most critical pathways in the inflammatory response is the Nuclear Factor-kappa B (NF-κB) signaling cascade. While direct quantitative data for this compound's anti-inflammatory activity is not extensively available in the public domain, studies on other clerodane diterpenes have demonstrated significant inhibition of NF-κB activation.[1] This suggests that a likely mechanism for the anti-inflammatory action of this compound involves the modulation of this pathway.

Quantitative Data for Related Clerodane Diterpenes

To provide a contextual understanding of the potential anti-inflammatory potency of this compound, the following table summarizes the NF-κB inhibitory activity of other clerodane diterpenes.

| Compound | Assay | Cell Line | Stimulant | IC50 (µM) | Reference |

| Tinosporol C | NF-κB Inhibition | Not Specified | Not Specified | 6.32 | [1] |

| Marrubiagenin-methylester | NF-κB Inhibition | Not Specified | Not Specified | 25.20 | [1] |

| Tinopanoid C | Nitric Oxide Production | BV-2 cells | LPS | 24.1 | [1] |

| Tinopanoid D | Nitric Oxide Production | BV-2 cells | LPS | 41.1 | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's anti-inflammatory activity. These protocols are based on standard laboratory practices for assessing anti-inflammatory compounds.

Inhibition of Nitric Oxide Production in Macrophages

This assay is a common in vitro method to screen for anti-inflammatory activity. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to induce an inflammatory response in macrophage cell lines, such as RAW 264.7, leading to the production of nitric oxide (NO), a key inflammatory mediator.

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well, except for the control group.

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite Quantification: Determine the concentration of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.

-

Data Analysis: Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-stimulated control. The IC50 value, the concentration of this compound that inhibits 50% of NO production, can then be determined.

NF-κB Luciferase Reporter Assay

This assay is used to specifically measure the inhibition of NF-κB transcriptional activity. It utilizes a cell line that has been stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

Protocol:

-

Cell Culture: Culture HEK293 cells stably expressing an NF-κB-luciferase reporter construct in appropriate growth medium containing a selection antibiotic.

-

Cell Seeding: Seed the cells in a white, clear-bottom 96-well plate at a suitable density.

-

Treatment: Treat the cells with different concentrations of this compound for 1 hour.

-

Stimulation: Activate the NF-κB pathway by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL).

-

Incubation: Incubate the cells for 6-8 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

-

Data Analysis: Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the TNF-α-stimulated control and determine the IC50 value.

Signaling Pathway Visualization

The NF-κB signaling pathway is a primary target for many anti-inflammatory compounds. The following diagram, generated using the DOT language, illustrates the canonical NF-κB signaling cascade and the putative point of inhibition by this compound.

Experimental Workflow for Assessing Anti-inflammatory Activity

The following diagram outlines a typical experimental workflow for screening and characterizing the anti-inflammatory properties of a compound like this compound.

Conclusion and Future Directions

This compound stands as a testament to the profound impact of stereochemistry on biological activity. Its 8S-configuration abrogates the hypoglycemic effects seen in its 8R-isomers, redirecting scientific inquiry towards its anti-inflammatory potential. While direct and extensive research on the anti-inflammatory properties of this compound is still emerging, the activity of related clerodane diterpenes strongly suggests its potential as a modulator of inflammatory pathways, with the NF-κB cascade being a prime candidate for its mechanism of action.

For drug development professionals, this compound represents an intriguing scaffold. Future research should focus on:

-

Quantitative evaluation of its anti-inflammatory activity using the assays detailed in this guide to determine its IC50 values for nitric oxide production, cytokine release, and NF-κB inhibition.

-

In-depth mechanistic studies to confirm its interaction with the NF-κB pathway and to explore other potential anti-inflammatory targets.

-

Structure-activity relationship (SAR) studies to understand how modifications to the this compound structure could enhance its anti-inflammatory potency and drug-like properties.

By systematically investigating these areas, the full therapeutic potential of this compound as a novel anti-inflammatory agent can be elucidated, paving the way for the development of new treatments for a variety of inflammatory disorders.

References

Borapetoside B: A Technical Overview of its Occurrence, Isolation, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside B is a member of the clerodane-type furanoditerpenoid glycoside family, a class of natural products that has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the reported occurrences of this compound in plant species, detailed methodologies for its isolation and quantification, and an exploration of its known biological activities, with a focus on the underlying signaling pathways.

Occurrence in Plant Species

This compound has been consistently identified as a chemical constituent of Tinospora crispa , a member of the Menispermaceae family.[1][2] This climbing plant is found in the rainforests and mixed deciduous forests of Asia and Africa and has a long history of use in traditional medicine.[1] While several related furanoditerpenoid glycosides, including borapetosides A, C, D, E, and F, are also present in Tinospora crispa, specific quantitative data on the concentration or yield of this compound from the plant material remains limited in currently available literature.[1][3]

Experimental Protocols

General Isolation and Purification of Furanoditerpenoids from Tinospora crispa

While a specific, detailed protocol solely for this compound is not extensively documented, the following general methodology for the isolation of furanoditerpenoids from Tinospora crispa can be adapted. This workflow is based on common phytochemical investigation procedures for this class of compounds.

References

Initial Screening of Borapetoside B Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside B is a clerodane diterpenoid glycoside isolated from Tinospora crispa, a plant with a rich history in traditional medicine for treating a variety of ailments, including diabetes, inflammation, and fever.[1][2] While other related compounds from this plant, such as borapetosides A and C, have demonstrated significant hypoglycemic effects, initial comparative studies have indicated that this compound is inactive in this regard.[3][4] This lack of hypoglycemic activity has been attributed to its specific stereochemistry at the C-8 position.[3][4][5]

However, the absence of one type of bioactivity does not preclude others. The clerodane diterpenoid scaffold is known for a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and cytotoxic activities.[6][7][8][9][10] This technical guide provides a framework for the initial screening of this compound for these alternative bioactivities, offering detailed experimental protocols and data presentation structures to facilitate further research and drug discovery efforts.

Known Bioactivity of this compound: Hypoglycemic Inactivity

Studies comparing the hypoglycemic effects of borapetosides isolated from Tinospora crispa have consistently shown that this compound does not exhibit the same glucose-lowering properties as its structural analogs, borapetoside A and C.[3][4] The key structural difference lies in the stereochemistry at the C-8 position. Borapetosides A and C possess an 8R-chirality, which appears to be crucial for their interaction with molecular targets involved in glucose metabolism. In contrast, this compound has an 8S-chirality, rendering it inactive as a hypoglycemic agent.[3][4]

References

- 1. Tinospora crispa (L.) Hook. f. & Thomson: A Review of Its Ethnobotanical, Phytochemical, and Pharmacological Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Tinospora crispa (L.) Hook. f. & Thomson: A Review of Its Ethnobotanical, Phytochemical, and Pharmacological Aspects [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Hypoglycemic action of borapetoside A from the plant Tinospora crispa in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Phytochemistry and pharmacological activities of clerodane diterpenoids from genus Tinospora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clerodane diterpenes: sources, structures, and biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 9. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medcraveonline.com [medcraveonline.com]

Borapetoside B: An Overview of a Knowledge Gap in Safety and Toxicology

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's safety and toxicity is paramount before it can be considered for further development. In the case of borapetoside B, a clerodane diterpenoid glycoside isolated from the medicinal plant Tinospora crispa, a thorough toxicological profile remains largely undefined in publicly available scientific literature. While some studies have touched upon the safety of extracts containing this compound, specific data on the acute, sub-chronic, and chronic toxicity, as well as the genotoxic and reproductive toxicity of isolated this compound, is scarce.

This initial report serves to highlight the current landscape of knowledge regarding the safety of this compound and to underscore the significant data gaps that need to be addressed by future research.

Limited Evidence from Mixed Compound Studies

The most relevant toxicological information currently available comes from a study that investigated the hepatotoxic potential of a standardized combination of borapetosides B, C, and F in a murine model. This study is crucial as hepatotoxicity has been reported in some human cases following chronic overuse of Tinospora crispa herbal products.[1]

Hepatotoxicity Assessment of a Borapetoside Mixture

One key study evaluated the effects of a mixture of borapetosides B, C, and F on the liver in mice. The investigation included both an acute toxicity assessment and a 21-day repeated-dose study. In the acute phase, a single dose of the borapetoside combination was administered, while the sub-chronic phase involved daily dosing for three weeks. The study concluded that, under the specific experimental conditions, there was no conclusive evidence of hepatotoxicity from the tested combination of borapetosides.[1][2]

It is critical to emphasize that these findings pertain to a mixture of compounds. The individual contribution of this compound to the observed outcome cannot be definitively ascertained from this study. Therefore, the results should be interpreted with caution when assessing the specific safety profile of this compound.

Inferences from the Source Plant: Tinospora crispa

Tinospora crispa, the plant from which this compound is derived, has a history of traditional medicinal use. However, reports of adverse effects, particularly hepatotoxicity in humans, have emerged, often linked to prolonged and excessive consumption of herbal preparations.[1] Some researchers have postulated that clerodane furanoditerpenoids, the class of compounds to which this compound belongs, may be responsible for these toxic effects. Borapetoside C, a structurally related compound, has been specifically mentioned as a potential contributor to the observed liver toxicity.

The Uncharted Territory of this compound Toxicology

Despite the pharmacological interest in this compound and its presence in a medicinally used plant, a significant void exists in its preclinical safety evaluation. Key toxicological parameters, which are fundamental to any drug development program, remain undetermined for the isolated compound. These include:

-

Acute Toxicity (LD50): There is no publicly available data on the median lethal dose (LD50) of this compound, which is a primary indicator of acute toxicity.

-

No-Observed-Adverse-Effect Level (NOAEL): The NOAEL, a critical value derived from repeated-dose toxicity studies, has not been established for this compound.

-

Genotoxicity: Essential genotoxicity assays, such as the Ames test for mutagenicity and the micronucleus test for chromosomal damage, have not been reported for this compound.

-

Reproductive and Developmental Toxicity: There is a complete lack of information regarding the potential effects of this compound on fertility, reproduction, and embryonic development.

Future Directions and the Path Forward

The absence of a comprehensive safety and toxicity profile for this compound represents a significant hurdle for its potential therapeutic development. To bridge this knowledge gap, a systematic and rigorous preclinical safety evaluation is imperative. The following experimental workflow is proposed for future investigations:

Caption: Proposed workflow for the preclinical safety evaluation of this compound.

References

borapetoside B physical and chemical property data

Foreword for the Researcher

This technical guide provides a detailed overview of the physical and chemical properties of borapetoside B, a natural compound isolated from Tinospora crispa. While this compound is a member of the pharmacologically significant clerodane diterpenoid glycoside family, it is crucial to note at the outset that comparative studies have consistently shown it to be biologically inactive or significantly less potent than its isomers, such as borapetoside A and C, particularly concerning hypoglycemic effects.[1][2] This lack of activity explains the scarcity of dedicated biological studies and detailed experimental protocols for this compound itself.

Therefore, this document serves a dual purpose. Firstly, it consolidates the available physicochemical data for this compound to support its identification and characterization. Secondly, where direct experimental data for this compound is unavailable, it provides detailed experimental protocols and outlines key signaling pathways for its closely related and biologically active analogues. This information is intended to provide researchers with a robust framework for studying the structure-activity relationships within the borapetoside family and to serve as a practical guide for the experimental investigation of related active compounds.

Physicochemical Properties of this compound

This compound is a clerodane diterpenoid glycoside. The following tables summarize its known physical and chemical properties.

Table 1: General and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₆O₁₂ | [3][4] |

| Molecular Weight | 552.6 g/mol | [3][4] |

| CAS Number | 104901-05-5 | [3] |

| Appearance | Powder | [3] |

| Source | Stems of Tinospora crispa | [3][5] |

Table 2: Computed Physicochemical Data

| Property | Value | Source |

| XLogP3 | -0.1 | [4] |

| Hydrogen Bond Donor Count | 6 | [4] |

| Hydrogen Bond Acceptor Count | 12 | [4] |

| Rotatable Bond Count | 6 | [4] |

| Exact Mass | 552.22067658 Da | [4] |

| Monoisotopic Mass | 552.22067658 Da | [4] |

| Topological Polar Surface Area | 185 Ų | [4] |

| Heavy Atom Count | 39 | [4] |

| Complexity | 986 | [4] |

Table 3: Solubility

| Solvent | Solubility | Source |

| Chloroform | Soluble | [6] |

| Dichloromethane | Soluble | [6] |

| Ethyl Acetate | Soluble | [6] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [3][6] |

| Acetone | Soluble | [6] |

| Pyridine | Soluble | [3] |

| Methanol | Soluble | [3] |

| Ethanol | Soluble | [3] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table presents the ¹H and ¹³C NMR spectral data for this compound, as reported in the literature. This data is fundamental for the structural confirmation of the molecule.

Data to be populated from full-text article review, as it is not available in the initial snippets.

Mass Spectrometry (MS)

High-resolution mass spectrometry has been employed in the characterization of this compound. The primary fragmentation pattern involves the loss of the dehydrated glucose moiety.

-

[M-H]⁻ Ion: m/z 551.21230 (corresponding to C₂₇H₃₅O₁₂)

-

Base Peak Ion: m/z 389 [M-H - dehydrated Glc]⁻

-

Further Fragmentation: Subsequent loss of methyl, water, and carbon dioxide units.

Experimental Protocols

As previously noted, dedicated experimental protocols for the biological assessment of this compound are scarce due to its reported lack of activity. The following protocols are adapted from studies on the closely related and biologically active borapetosides A, C, and E, and the general extraction of Tinospora crispa. These methodologies are provided as a guide for researchers investigating this class of compounds.

Isolation of Borapetosides from Tinospora crispa

This protocol is a generalized procedure for the extraction and isolation of borapetosides.

Experimental Workflow for Borapetoside Isolation

Caption: General workflow for the extraction and isolation of borapetosides.

-

Extraction: The air-dried and powdered stems of Tinospora crispa are extracted with water.

-

Solvent Partitioning: The aqueous extract is successively partitioned with chloroform, ethyl acetate, and n-butanol.[3]

-

Concentration: The n-butanol soluble fraction, which is rich in glycosides, is concentrated under reduced pressure and lyophilized to yield a crude powder.[3][6]

-

Chromatographic Separation: The crude powder is subjected to column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) to separate the individual borapetosides.[3][6]

In Vivo Assessment of Hypoglycemic Activity (Adapted from Borapetoside A and C studies)

This protocol describes an in vivo experiment in a diabetic mouse model to assess the effect of a test compound on glucose tolerance.

-

Animal Model: Streptozotocin-induced type 1 diabetic mice or high-fat diet-induced type 2 diabetic mice are commonly used.[1][7][8]

-

Compound Administration: The test compound (e.g., borapetoside A or C) is administered intraperitoneally at a specified dose (e.g., 5 mg/kg).[1]

-

Oral Glucose Tolerance Test (OGTT): Following compound administration, an oral glucose load is given to the mice. Blood glucose levels are then monitored at various time points (e.g., 0, 30, 60, 90, and 120 minutes) to assess glucose clearance.[1][7][8]

-

Biochemical Analysis: At the end of the study, plasma insulin levels and tissue glycogen content (liver and muscle) can be measured to elucidate the mechanism of action.[1]

In Vitro Assessment of Insulin Signaling (Adapted from Borapetoside A and C studies)

This protocol outlines an in vitro experiment to investigate the effect of a test compound on the insulin signaling pathway in a relevant cell line.

-

Cell Culture: A suitable cell line, such as C2C12 myotubes or HepG2 hepatocytes, is cultured under standard conditions.

-

Compound Treatment: The cells are treated with the test compound at various concentrations for a specified duration.

-

Western Blot Analysis: Following treatment, cell lysates are prepared and subjected to Western blotting to analyze the phosphorylation status of key proteins in the insulin signaling pathway, such as the insulin receptor (IR) and Akt, and the expression levels of glucose transporters like GLUT2.[1]

Signaling Pathways Modulated by Active Borapetosides

While this compound has been shown to be inactive, its active isomers, particularly A and C, have been demonstrated to modulate key signaling pathways involved in glucose metabolism. Understanding these pathways is crucial for the study of this class of compounds.

Insulin Signaling Pathway

Borapetosides A and C have been shown to enhance insulin sensitivity by activating the insulin receptor (IR)-Akt signaling pathway. This leads to an increased expression of glucose transporter 2 (GLUT2), facilitating glucose uptake into cells and thereby lowering blood glucose levels.

Insulin Signaling Pathway Activation by Active Borapetosides

Caption: Simplified diagram of the insulin signaling pathway activated by borapetosides A and C.

Regulation of Lipid Metabolism

Studies on borapetoside E have shown that it can improve hyperlipidemia by suppressing the expression of sterol regulatory element-binding proteins (SREBPs) and their downstream target genes, which are involved in lipid synthesis.[7][8]

SREBP-Mediated Lipid Synthesis Inhibition by Borapetoside E

Caption: Inhibition of the SREBP pathway by borapetoside E, leading to reduced lipid synthesis.

Conclusion

This compound, while readily isolable from Tinospora crispa, has demonstrated a notable lack of biological activity in comparative studies, particularly when contrasted with its isomers. This technical guide has compiled the available physicochemical data to aid in its identification and characterization. Furthermore, by providing detailed experimental protocols and outlining the key signaling pathways modulated by its active counterparts, this document offers a valuable resource for researchers in the field of natural product chemistry and drug discovery. Future research may focus on the precise structural features that govern the bioactivity of the borapetoside family, for which the information contained herein will serve as a foundational reference.

References

- 1. Hypoglycemic action of borapetoside A from the plant Tinospora crispa in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CAS:104901-05-5 | Manufacturer ChemFaces [chemfaces.com]

- 4. This compound | C27H36O12 | CID 21636042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Frontiers | Tinospora crispa (L.) Hook. f. & Thomson: A Review of Its Ethnobotanical, Phytochemical, and Pharmacological Aspects [frontiersin.org]

- 6. This compound | CAS:104901-05-5 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. researchgate.net [researchgate.net]

- 8. Borapetoside E, a Clerodane Diterpenoid Extracted from Tinospora crispa, Improves Hyperglycemia and Hyperlipidemia in High-Fat-Diet-Induced Type 2 Diabetes Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

In Vitro Assay Protocols for Borapetoside B: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Borapetoside B, a clerodane diterpenoid glycoside isolated from the plant Tinospora crispa, has garnered interest for its potential therapeutic properties. While much of the research has focused on the anti-diabetic effects of related compounds from this plant, the evaluation of its anti-inflammatory and cytotoxic activities through in vitro assays is a critical step in its pharmacological assessment. This document provides detailed protocols for key in vitro assays that can be applied to evaluate the bioactivity of this compound.

The protocols outlined below are standard methods for assessing cytotoxicity, anti-inflammatory potential via nitric oxide inhibition, and impact on the NF-κB signaling pathway. While specific quantitative data for this compound in these assays are not extensively available in the public domain, data for other structurally related clerodane diterpenoids from Tinospora crispa provide a valuable reference for expected activities and assay conditions.

Data Presentation: Anti-inflammatory Activity of Related Compounds

The following table summarizes the inhibitory effects of various clerodane diterpenoids isolated from Tinospora crispa on nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophage or microglial cell lines. This data can serve as a benchmark for interpreting results obtained from this compound studies.

| Compound | Cell Line | IC50 for NO Inhibition (µM) | Reference Compound | IC50 of Reference (µM) |

| Tinopanoid K | BV-2 | > 50 | Minocycline | 22.9 |

| Tinopanoid L | BV-2 | > 50 | Minocycline | 22.9 |

| Tinopanoid M | BV-2 | 5.6 | Minocycline | 22.9 |

| Tinopanoid N | BV-2 | > 50 | Minocycline | 22.9 |

| Tinopanoid O | BV-2 | > 50 | Minocycline | 22.9 |

| Tinopanoid P | BV-2 | > 50 | Minocycline | 22.9 |

| Tinopanoid Q | BV-2 | > 50 | Minocycline | 22.9 |

| Tinopanoid R | BV-2 | 13.8 | Minocycline | 22.9 |

| Tinopanoid S | BV-2 | > 50 | Minocycline | 22.9 |

| Tinopanoid T | BV-2 | > 50 | Minocycline | 22.9 |

Data sourced from a study on clerodane diterpenoids from Tinospora crispa, where their inhibitory effects on nitric oxide production in LPS-activated BV-2 cells were evaluated.[1]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of mammalian cells, which is crucial to distinguish between anti-inflammatory effects and general cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-